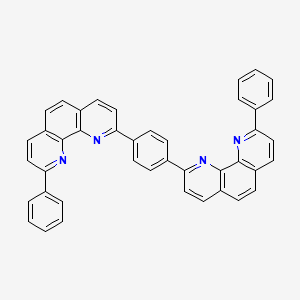
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two phenanthroline units attached to a central benzene ring, each phenanthroline unit further substituted with a phenyl group. The compound’s structure imparts significant stability and reactivity, making it a valuable subject of study in materials science and chemistry .
Métodos De Preparación
The synthesis of 1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Phenanthroline Units: The initial step involves the synthesis of 9-phenyl-1,10-phenanthroline through a series of condensation reactions.
Coupling with Benzene: The phenanthroline units are then coupled with a benzene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene has a wide range of applications in scientific research:
Materials Science: It is used as an electron transport layer in quantum dot light-emitting diodes (QLEDs) to improve device performance and stability.
Chemistry: The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent due to its ability to interact with DNA.
Industry: It is utilized in the development of advanced materials for optoelectronic devices and sensors.
Mecanismo De Acción
The mechanism by which 1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene exerts its effects is primarily through its ability to coordinate with metal ions. The phenanthroline units act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic and electronic processes, enhancing the performance of devices like QLEDs .
Comparación Con Compuestos Similares
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene can be compared with other similar compounds, such as:
1,3-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,9-Bis(p-formylphenyl)-1,10-phenanthroline: Contains formyl groups that provide additional reactivity for further functionalization.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic properties and makes it particularly suitable for applications in optoelectronics and materials science .
Propiedades
Fórmula molecular |
C42H26N4 |
|---|---|
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
2-phenyl-9-[4-(9-phenyl-1,10-phenanthrolin-2-yl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C42H26N4/c1-3-7-27(8-4-1)35-23-19-31-15-17-33-21-25-37(45-41(33)39(31)43-35)29-11-13-30(14-12-29)38-26-22-34-18-16-32-20-24-36(28-9-5-2-6-10-28)44-40(32)42(34)46-38/h1-26H |
Clave InChI |
BBZDASCPWDFDPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)C6=NC7=C(C=CC8=C7N=C(C=C8)C9=CC=CC=C9)C=C6)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)

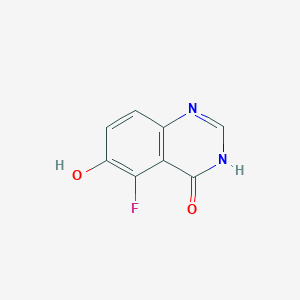
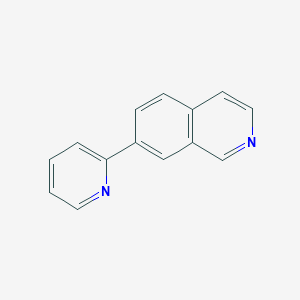
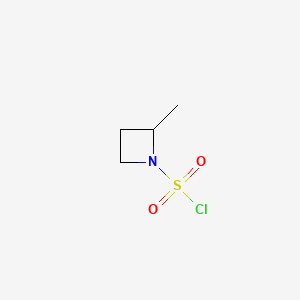

![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
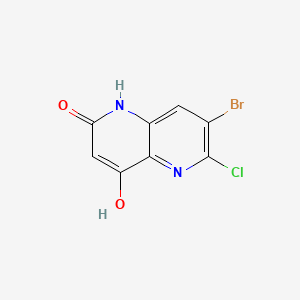


![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
